

# A Comprehensive Technical Guide to 2-Bromo-1H-phenalen-1-one

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## Compound of Interest

Compound Name: 2-Bromo-1h-phenalen-1-one

Cat. No.: B15492300

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-1H-phenalen-1-one**, a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. This document consolidates available data on its chemical identifiers, spectral properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development.

## Core Chemical Data

**2-Bromo-1H-phenalen-1-one** is a substituted phenalenone. While some of its identifiers are not readily available in public databases, the following information has been compiled from various sources.

Table 1: Chemical Identifiers for **2-Bromo-1H-phenalen-1-one**

Identifier	Value
CAS Number	3352-83-8[1]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> BrO
PubChem CID	Not definitively available for the 2-bromo isomer.
InChI	Not definitively available for the 2-bromo isomer.
InChIKey	Not definitively available for the 2-bromo isomer.
SMILES	Not definitively available for the 2-bromo isomer.

Table 2: Spectral Data for **2-Bromo-1H-phenalen-1-one**

Spectrum Type	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.79 (d, J = 7.5 Hz, 1H, H-9), 8.31 (d, J = 8.1 Hz, 1H, H-7), 8.29 (s, 1H, H-3), 8.14 (d, J = 8.1 Hz, 1H, H-4), 7.87 (t, J = 7.8 Hz, 1H, H-5), 7.81 (d, J = 6.9 Hz, 1H, H-6), 7.68 (dd, J = 7.8 and 7.5 Hz, 1H, H-8)[2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 178.88 (C-1), 143.15 (C-3), 135.65 (C-7), 132.52 (C-6), 132.34 (C-9), 132.20 (C-6a), 131.54 (C-5), 128.72 (C-9a), 127.95 (C-3a), 127.56 (C-4), 126.96 (C-8), 126.74 (C-9b), 125.90 (C-2)[2]

## Experimental Protocols

### Synthesis of 2-Bromo-1H-phenalen-1-one

The synthesis of **2-Bromo-1H-phenalen-1-one** can be achieved through the electrophilic bromination of the parent compound, 1H-phenalen-1-one. The following protocol is a generalized procedure based on standard bromination reactions of aromatic ketones.

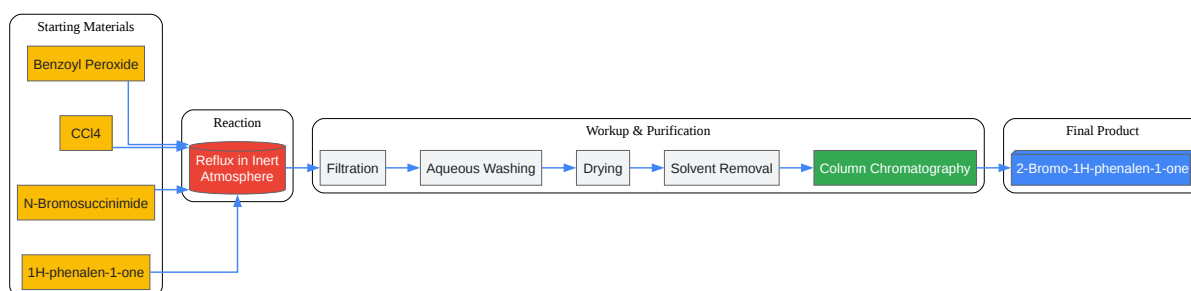
Materials:

- 1H-phenalen-1-one
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride ( $\text{CCl}_4$ ) or other suitable inert solvent
- Benzoyl peroxide (initiator)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-phenalen-1-one in a suitable inert solvent such as carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Flush the apparatus with an inert gas.
- Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure **2-Bromo-1H-phenalen-1-one**.



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### Synthesis Workflow for **2-Bromo-1H-phenalen-1-one**

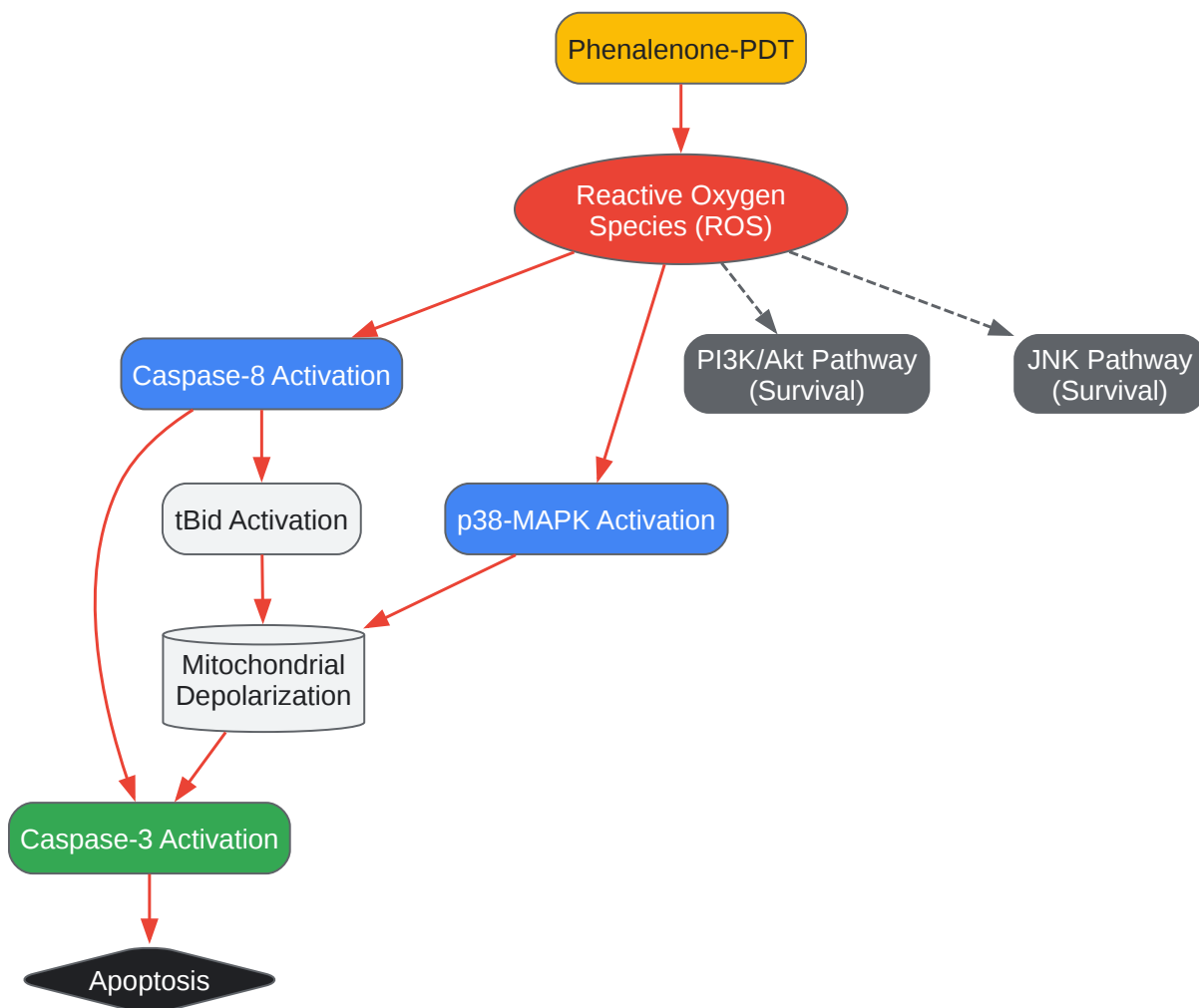
## Biological Activity and Signaling Pathways

Phenalenones, as a class of compounds, are recognized for their diverse biological activities, including antifungal and cytotoxic properties.[3] The parent compound, 1H-phenalen-1-one, is a known photosensitizer that can generate reactive oxygen species (ROS) upon irradiation, leading to applications in photodynamic therapy (PDT).

The antifungal mechanism of phenalenones is suggested to involve their function as Michael-type acceptors for biological nucleophiles, a reactivity attributed to the  $\alpha,\beta$ -unsaturated carbonyl group.[2] This allows them to react with and potentially inactivate essential biomolecules within fungal cells.

In the context of cancer research, photodynamic therapy utilizing 1H-phenalen-1-one (PN-PDT) has been shown to induce apoptosis in human tumor cells.[2] This process is mediated by the generation of intracellular ROS, which in turn activates specific signaling pathways. Key pathways identified include the activation of caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK), which trigger both the extrinsic and intrinsic apoptotic pathways.[2] While survival pathways involving PI3K/Akt and JNK are also activated, the predominant outcome of PN-PDT is tumor cell death.[2]

While specific studies on the biological activity of **2-Bromo-1H-phenalen-1-one** are limited, it is plausible that it retains some of the characteristic activities of the phenalenone scaffold. The introduction of a bromine atom could potentially modulate its biological efficacy and pharmacokinetic properties.



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### Proposed Signaling Pathway for Phenalenone-PDT Induced Apoptosis

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## References

- 1. 2-Bromo-1-phenylhexan-1-one | C<sub>12</sub>H<sub>15</sub>BrO | CID 10611006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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